SDAD (NHS-SS-Diazirine) SDAD (NHS-SS-Diazirine)
Brand Name: Vulcanchem
CAS No.: 1253202-38-8
VCID: VC7835411
InChI: InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19)
SMILES: CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C14H20N4O5S2
Molecular Weight: 388.5 g/mol

SDAD (NHS-SS-Diazirine)

CAS No.: 1253202-38-8

Cat. No.: VC7835411

Molecular Formula: C14H20N4O5S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

SDAD (NHS-SS-Diazirine) - 1253202-38-8

Specification

CAS No. 1253202-38-8
Molecular Formula C14H20N4O5S2
Molecular Weight 388.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate
Standard InChI InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19)
Standard InChI Key NLPWBELUEANJAT-UHFFFAOYSA-N
SMILES CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O
Canonical SMILES CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Structure and Functional Components

SDAD (NHS-SS-Diazirine) is characterized by three distinct functional regions:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) under mild physiological conditions (pH 7–9), forming stable amide bonds .

  • Diazirine Photoreactive Group: Upon exposure to long-wave UV light (330–370 nm), the diazirine moiety generates reactive carbene intermediates that form covalent bonds with adjacent molecules, irrespective of their functional groups .

  • Disulfide Bridge: A 13.5 Å spacer arm containing a reducible disulfide bond allows for reversible crosslinking, facilitating the isolation and analysis of conjugated complexes via reducing agents like dithiothreitol (DTT) .

Table 1: Structural and Functional Properties of SDAD (NHS-SS-Diazirine)

PropertyDescription
Molecular Weight~572.6 g/mol (calculated)
Spacer Arm Length13.5 Å
SolubilityMembrane-permeable; soluble in organic solvents (e.g., DMSO, DMF) for intracellular applications
Activation Wavelength330–370 nm
Cleavage MechanismDisulfide reduction (e.g., 10 mM DTT, 30 min, 25°C)

Mechanism of Action: Two-Step Crosslinking Strategy

SDAD operates through a controlled, two-step process:

Primary Amine Conjugation

The NHS ester initially reacts with primary amines on target proteins or biomolecules, forming stable amide linkages. This step typically occurs within 30–60 minutes at 4–25°C, ensuring minimal disruption to native protein conformations .

UV-Activated Crosslinking

Following amine conjugation, UV irradiation (e.g., 365 nm for 5–15 minutes) activates the diazirine group, generating a highly reactive carbene species. This intermediate forms covalent bonds with neighboring molecules within a ~3–4 Å radius, capturing transient interactions such as enzyme-substrate complexes or ligand-receptor binding events .

Equation 1: Diazirine Photolysis
DiazirinehνCarbene+N2\text{Diazirine} \xrightarrow{h\nu} \text{Carbene} + \text{N}_2 \uparrow
UV light cleaves the diazirine ring, releasing nitrogen gas and producing a reactive carbene intermediate .

Applications in Contemporary Research

Protein Interaction Mapping

SDAD’s ability to stabilize weak or transient interactions has revolutionized protein interaction studies. For example, it has been used to map the interactome of G-protein-coupled receptors (GPCRs) in live cells, revealing previously undetectable signaling complexes .

Structural Biology

The compound’s 13.5 Å spacer arm permits crosslinking between distal protein domains, aiding in the determination of tertiary and quaternary structures via cryo-electron microscopy (cryo-EM) and X-ray crystallography .

Intracellular Dynamics

Unlike water-soluble analogs (e.g., Sulfo-SDAD), SDAD’s membrane permeability enables in vivo crosslinking of intracellular targets. Researchers have employed it to study mitochondrial protein interactions in intact mammalian cells, bypassing the need for cell lysis .

Table 2: Comparative Analysis of SDAD and Sulfo-SDAD

FeatureSDAD (NHS-SS-Diazirine)Sulfo-SDAD
SolubilityOrganic solventsAqueous buffers
Membrane PermeabilityHighLow
ApplicationsIntracellular crosslinkingCell-surface protein studies
Spacer Arm13.5 Å13.5 Å
Price (50 mg)$656 $544

Advantages Over Traditional Crosslinkers

Enhanced Photostability

The diazirine group exhibits superior stability under ambient light compared to phenyl azides, reducing premature activation and background noise .

Broader Reactivity

Unlike homobifunctional crosslinkers (e.g., glutaraldehyde), SDAD’s heterobifunctional design allows sequential conjugation, minimizing nonspecific binding .

Analytical Reversibility

The disulfide bridge enables cleavage of crosslinks for downstream analyses. For instance, mass spectrometry workflows utilize this feature to identify binding partners by releasing conjugated peptides under reducing conditions .

Recent Innovations and Case Studies (2023–2025)

Single-Molecule Studies

A 2024 Nature Methods study employed SDAD to stabilize ribosome-translocon complexes during single-molecule fluorescence imaging, achieving subnanometer spatial resolution .

Drug Discovery

Pharmaceutical researchers have integrated SDAD into high-throughput screening platforms to identify allosteric modulators of kinase proteins, reducing false positives caused by transient binding events .

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